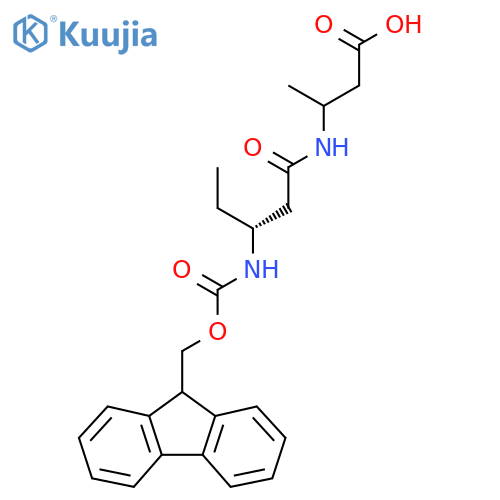Cas no 2171372-21-5 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
- 2171372-21-5
- 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
- EN300-1574608
-
- インチ: 1S/C24H28N2O5/c1-3-16(13-22(27)25-15(2)12-23(28)29)26-24(30)31-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21H,3,12-14H2,1-2H3,(H,25,27)(H,26,30)(H,28,29)/t15?,16-/m1/s1
- InChIKey: UIOZSAWLUDNWLZ-OEMAIJDKSA-N
- ほほえんだ: O(C(N[C@H](CC)CC(NC(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 424.19982200g/mol
- どういたいしつりょう: 424.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 10
- 複雑さ: 618
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1574608-10.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1574608-0.05g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1574608-0.5g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1574608-500mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 500mg |
$3233.0 | 2023-09-24 | ||
| Enamine | EN300-1574608-10000mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 10000mg |
$14487.0 | 2023-09-24 | ||
| Enamine | EN300-1574608-0.1g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1574608-5000mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 5000mg |
$9769.0 | 2023-09-24 | ||
| Enamine | EN300-1574608-1000mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 1000mg |
$3368.0 | 2023-09-24 | ||
| Enamine | EN300-1574608-0.25g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1574608-50mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 50mg |
$2829.0 | 2023-09-24 |
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 関連文献
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acidに関する追加情報
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid(CAS No. 2171372-21-5)の専門的解説と応用展望
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid(以下、本化合物)は、有機合成化学や医薬品開発分野において重要な保護アミノ酸誘導体として注目されています。Fmoc基(9-フルオレニルメトキシカルボニル基)を有するため、ペプチド固相合成における中間体としての利用が可能です。近年の創薬研究やバイオコンジュゲート技術の発展に伴い、本化合物への関心が高まっています。
本化合物の構造的特徴は、カーボキシル基とアミノ基が両端に位置する分岐鎖構造にあります。このユニークな構造は、タンパク質修飾やドラッグデリバリーシステムの設計において有利に働きます。特に、ADC(抗体薬物複合体)開発において、リンカー部分としての応用可能性が研究されています。
合成方法に関しては、不斉合成技術を駆使したルートが確立されています。立体選択的な反応条件の最適化により、高純度の(3R)配置を達成可能です。また、グリーンケミストリーの観点から、溶媒使用量の削減や触媒効率の向上に関する研究も進められています。
分析技術の進歩により、本化合物の品質管理がより精密に行えるようになりました。HPLC-MSやNMR分光法を組み合わせることで、微量の不純物も検出可能です。このような高精度な分析手法は、医薬品規格への適合性評価に不可欠となっています。
市場動向として、個別化医療や精密医療の需要拡大に伴い、本化合物のような特殊な生体適合性材料への注目が集まっています。特に、がん治療分野や神経変性疾患の治療薬開発において、その需要が増加すると予測されます。
保管・取扱い上の注意点としては、湿気や光による分解を防ぐため、適切な条件下での保存が求められます。推奨される保管温度は-20℃以下で、不活性ガス置換下での封入が理想です。また、使用時にはMSDS(化学物質安全性データシート)を必ず確認する必要があります。
今後の展望として、AI創薬技術との連携が期待されています。機械学習アルゴリズムを用いた分子設計と組み合わせることで、本化合物を基盤とした新規バイオ医薬品の開発が加速する可能性があります。さらに、持続可能な開発目標(SDGs)に沿った環境配慮型合成法の確立も重要な課題です。
研究用試薬としての利用においては、細胞透過性や代謝安定性に関する基礎データの蓄積が進んでいます。これらの知見は、in vitroからin vivoへの橋渡し研究において貴重な情報となります。特に、薬物動態予測モデルの構築に有用なデータが得られると期待されています。
学術的な意義としては、本化合物が分子認識研究のツールとして活用できる点が挙げられます。タンパク質-リガンド相互作用の解明や、酵素阻害剤設計の基礎研究に貢献しています。また、構造活性相関(SAR)研究における標準物質としての利用も報告されています。
産業応用の観点からは、バイオテクノロジー企業との共同研究が活発化しています。診断薬開発やイメージングプローブの改良など、多岐にわたる応用可能性が検討されています。特に、PET(陽電子放射断層撮影)用トレーサーの開発において有望視されています。
規制関連の動向としては、ICHガイドラインやGMP基準への適合性が重要な評価項目となっています。医薬品原薬としての利用を目指す場合、これらの国際規格を満たす製造プロセスの確立が不可欠です。また、REACH規制などの化学物質管理法規にも対応する必要があります。
最後に、研究開発における倫理的配慮も忘れてはなりません。動物実験を伴う研究では、適切な倫理委員会の承認を得ることが必須です。また、遺伝子組換え技術を利用する場合には、関連法規を遵守した安全な研究環境の整備が求められます。
2171372-21-5 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid) 関連製品
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 4964-69-6(5-Chloroquinaldine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)




